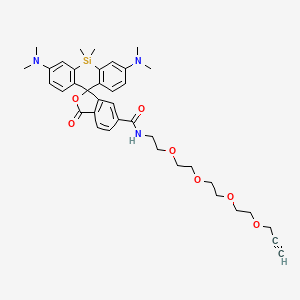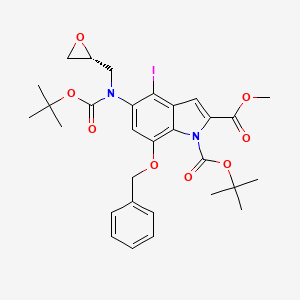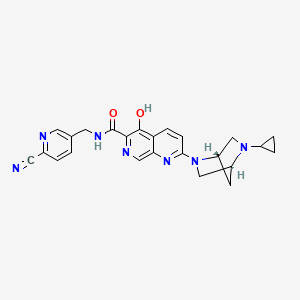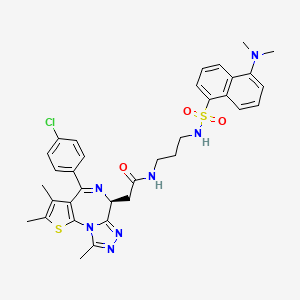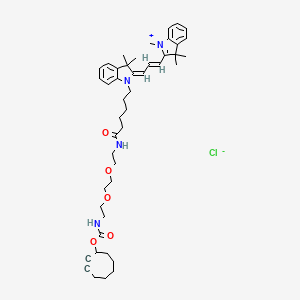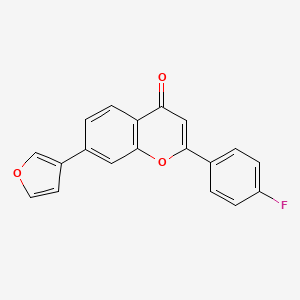
Tubulin/PARP-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin/PARP-IN-2 is a dual inhibitor targeting both tubulin and poly (ADP-ribose) polymerase-1 (PARP-1). This compound has garnered significant attention due to its potential applications in cancer therapy. Tubulin is a protein that forms microtubules, essential for cell division, while PARP-1 is involved in DNA repair. By inhibiting both targets, this compound can disrupt cancer cell proliferation and enhance the efficacy of DNA-damaging agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin/PARP-IN-2 typically involves structure-based virtual screening followed by chemical synthesis. The compound is designed to have strong inhibitory effects on both tubulin and PARP-1 . Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the research group or pharmaceutical company.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include multiple steps of purification and quality control to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: Tubulin/PARP-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability or activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired modifications.
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can be tested for improved efficacy, stability, or reduced toxicity.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Tubulin/PARP-IN-2 exerts its effects through dual inhibition of tubulin and PARP-1. By binding to tubulin, the compound disrupts microtubule formation, preventing cell division. Simultaneously, inhibition of PARP-1 impairs DNA repair, leading to the accumulation of DNA damage and cell death . This dual mechanism makes this compound particularly effective against rapidly dividing cancer cells with defective DNA repair pathways .
Vergleich Mit ähnlichen Verbindungen
Olaparib: A PARP inhibitor used in cancer therapy.
Rucaparib: Another PARP inhibitor with similar applications.
Paclitaxel: A tubulin inhibitor used in chemotherapy
Uniqueness: Tubulin/PARP-IN-2 is unique in its dual inhibition of both tubulin and PARP-1, offering a combined therapeutic approach that targets both cell division and DNA repair. This dual action can potentially enhance the efficacy of cancer treatments and overcome resistance mechanisms seen with single-target inhibitors .
Eigenschaften
Molekularformel |
C19H11FO3 |
|---|---|
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-7-(furan-3-yl)chromen-4-one |
InChI |
InChI=1S/C19H11FO3/c20-15-4-1-12(2-5-15)18-10-17(21)16-6-3-13(9-19(16)23-18)14-7-8-22-11-14/h1-11H |
InChI-Schlüssel |
HSICEIFWMLSUPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)C4=COC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


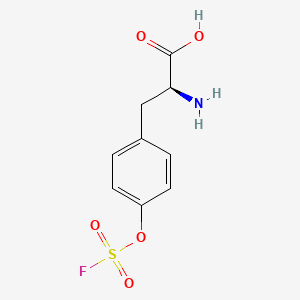
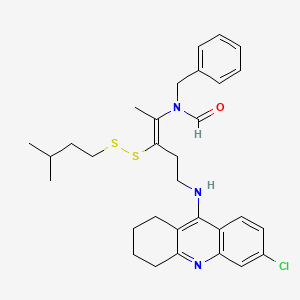

![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)
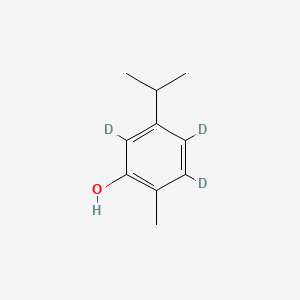

![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)
